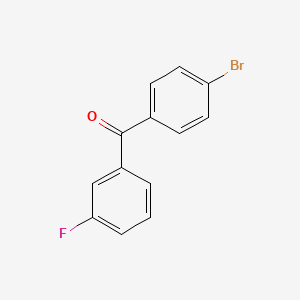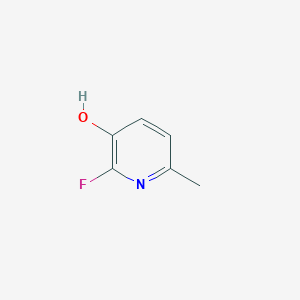
Boc-5-ヒドロキシ-DL-トリプトファン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-5-hydroxy-DL-tryptophan is a derivative of 5-hydroxytryptophan, which is an intermediate in the biosynthesis of serotonin from tryptophan. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 5-hydroxy-DL-tryptophan. This modification enhances the stability of the compound, making it useful in various synthetic and research applications.
科学的研究の応用
Boc-5-hydroxy-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of serotonin and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to serotonin deficiency, such as depression and insomnia.
Industry: Used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-hydroxy-DL-tryptophan typically involves the protection of the amino group of 5-hydroxy-DL-tryptophan with a Boc group. This can be achieved through the reaction of 5-hydroxy-DL-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Boc-5-hydroxy-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: Boc-5-hydroxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Deprotected or functionalized derivatives.
作用機序
The mechanism of action of Boc-5-hydroxy-DL-tryptophan involves its conversion to 5-hydroxytryptophan, which is then decarboxylated to form serotonin. Serotonin acts as a neurotransmitter, regulating mood, sleep, and other physiological functions. The Boc group protects the amino group during synthetic processes, ensuring the stability and integrity of the compound until it is deprotected and converted to its active form.
類似化合物との比較
5-Hydroxytryptophan: The parent compound without the Boc protecting group.
N-Acetyl-5-hydroxytryptophan: Another derivative with an acetyl protecting group.
5-Methoxytryptophan: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness: Boc-5-hydroxy-DL-tryptophan is unique due to the presence of the Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. The Boc group can be easily removed under mild conditions, allowing for the controlled release of the active compound.
特性
IUPAC Name |
3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELADEDZLOFFTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














